molecular formula C10H17NO2 B1428818 1-Cyclopentylpyrrolidine-3-carboxylic acid CAS No. 1343000-59-8

1-Cyclopentylpyrrolidine-3-carboxylic acid

Cat. No. B1428818
M. Wt: 183.25 g/mol
InChI Key: GMQPTDQACZJPCI-UHFFFAOYSA-N
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Description

1-Cyclopentylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO2 . It is used in the field of chemistry for various applications .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Cyclopentylpyrrolidine-3-carboxylic acid, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can be based on the stereogenicity of carbons in the pyrrolidine ring .


Molecular Structure Analysis

The pyrrolidine ring in 1-Cyclopentylpyrrolidine-3-carboxylic acid is a five-membered nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The reactions of carboxylic acids, such as 1-Cyclopentylpyrrolidine-3-carboxylic acid, can involve the O−H bond, the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids, like 1-Cyclopentylpyrrolidine-3-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10^-5 . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research in the field of chemistry has explored the synthesis of complex molecules for various applications, including medicinal and biological sciences. For example, the synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic Acids through an efficient three-component condensation reaction showcases the potential for synthesizing complex molecules for further application in medicinal chemistry (Marandi, 2018).

Drug Development and Pharmaceutical Research

  • The study of metabolites and their pathways is crucial in drug development and understanding the pharmacokinetics of potential therapeutic agents. Research on the CYP2C8- and CYP3A-mediated C-demethylation of specific compounds illustrates the importance of understanding metabolic pathways in the development of drugs (Prakash et al., 2008).

Catalysis and Material Science

  • In material science, the synthesis of new materials through novel methods such as 1,3-dipolar cycloadditions has been explored. This includes the synthesis of pyrrolizidines and indolizidines, which could have implications in the development of new materials or catalytic processes (Nájera & Sansano, 2018).

Biochemical Applications and Enzyme Inhibition

  • Compounds similar to 1-Cyclopentylpyrrolidine-3-carboxylic acid might be used in biochemical applications such as enzyme inhibition, which is a crucial aspect of understanding biochemical pathways and developing therapeutic agents. For instance, the synthesis and AChE inhibitory activity of novel compounds showcases the potential for biochemical applications (Sivakumar et al., 2013).

Analytical Chemistry and Extraction Techniques

  • In analytical chemistry, understanding the extraction efficiency and equilibrium studies of compounds is essential for various applications, including pharmaceutical and food industries. Research on the extraction of Pyridine-3-carboxylic Acid using different solvents provides insights into the optimization of extraction processes for analytical and industrial applications (Kumar & Babu, 2009).

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new pyrrolidine compounds with different biological profiles . This includes the development of new photosensitizers with enhanced tumor selectivity, featuring the improvement of photodynamic therapy effectiveness .

properties

IUPAC Name

1-cyclopentylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)8-5-6-11(7-8)9-3-1-2-4-9/h8-9H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQPTDQACZJPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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